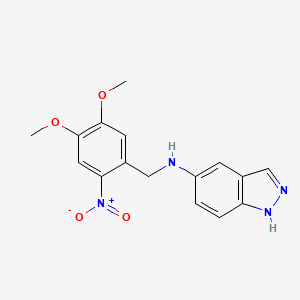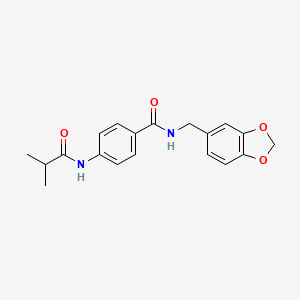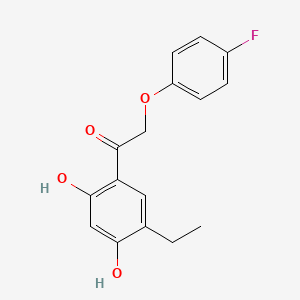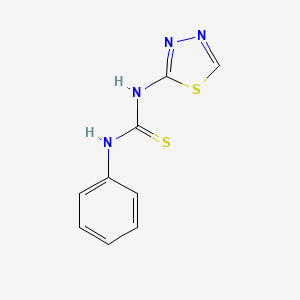![molecular formula C14H19NO3 B5725023 2-{[(3-methylbutyl)amino]carbonyl}phenyl acetate](/img/structure/B5725023.png)
2-{[(3-methylbutyl)amino]carbonyl}phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(3-methylbutyl)amino]carbonyl}phenyl acetate, also known as MBAPA, is a chemical compound that has gained attention in the scientific community for its potential use as a research tool.
Wirkmechanismus
The mechanism of action of 2-{[(3-methylbutyl)amino]carbonyl}phenyl acetate involves the formation of a complex between the compound and copper ions. This complex results in a change in the fluorescence properties of this compound, allowing for the detection and quantification of copper ions in biological samples. The exact mechanism of this complex formation is still being studied, but it is believed to involve the coordination of the carbonyl and amino groups of this compound with the copper ion.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not appear to have any significant biochemical or physiological effects on cells or organisms. This makes it a safe and reliable tool for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-{[(3-methylbutyl)amino]carbonyl}phenyl acetate is its high specificity for copper ions, allowing for accurate detection and quantification of these ions in biological samples. Additionally, its fluorescent properties make it easy to measure and visualize. However, this compound does have some limitations, including its limited solubility in water and its sensitivity to pH and other environmental factors. These limitations must be taken into account when designing experiments using this compound.
Zukünftige Richtungen
There are several potential future directions for research involving 2-{[(3-methylbutyl)amino]carbonyl}phenyl acetate. One area of interest is the development of new fluorescent probes based on the this compound structure that can detect other metal ions or molecules of interest. Additionally, further studies are needed to fully understand the mechanism of complex formation between this compound and copper ions, as well as the role of copper ions in various biological processes. Finally, the use of this compound in clinical applications, such as the diagnosis and treatment of copper-related diseases, is an area of ongoing research.
Synthesemethoden
2-{[(3-methylbutyl)amino]carbonyl}phenyl acetate can be synthesized through a multi-step process that involves the reaction of 2-bromoacetophenone with tert-butylamine, followed by the addition of acetyl chloride and 3-methylbutylamine. The final product is obtained through purification using chromatography techniques. This method has been shown to yield high purity this compound, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
2-{[(3-methylbutyl)amino]carbonyl}phenyl acetate has been primarily used as a fluorescent probe for the detection of metal ions, particularly copper ions, in biological samples. Its unique chemical structure allows it to bind specifically to copper ions, resulting in a fluorescent signal that can be measured and quantified. This property has made this compound a valuable tool in the study of copper homeostasis and copper-related diseases, such as Wilson's disease.
Eigenschaften
IUPAC Name |
[2-(3-methylbutylcarbamoyl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(2)8-9-15-14(17)12-6-4-5-7-13(12)18-11(3)16/h4-7,10H,8-9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLLOTUINKTPBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=CC=C1OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5724955.png)







![methyl 5-{[(3-cyano-4,6-dimethyl-2-pyridinyl)oxy]methyl}-2-furoate](/img/structure/B5725008.png)
![2-fluoro-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B5725019.png)
![2,5-dichloro-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5725021.png)

![3-[(2-chlorobenzyl)thio]-5-cyclohexyl-4-ethyl-4H-1,2,4-triazole](/img/structure/B5725033.png)
![3-ethyl-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B5725048.png)